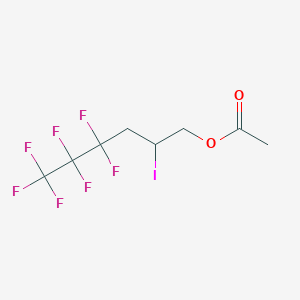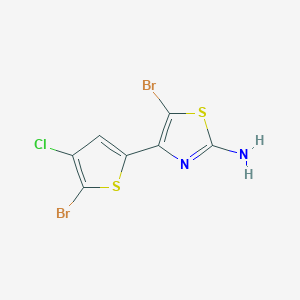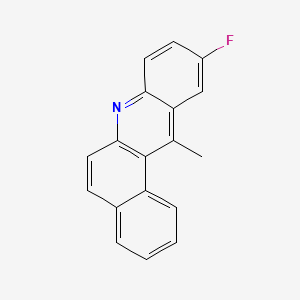
Benz(a)acridine, 10-fluoro-12-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz(a)acridine, 10-fluoro-12-methyl- is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their broad range of biological activities and industrial applications. This compound, with the molecular formula C18H12FN, is characterized by the presence of a fluorine atom at the 10th position and a methyl group at the 12th position on the benz(a)acridine skeleton .
准备方法
The synthesis of Benz(a)acridine, 10-fluoro-12-methyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization and subsequent functional group modifications to introduce the fluorine and methyl groups . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
化学反应分析
Benz(a)acridine, 10-fluoro-12-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives, often using hydrogenation catalysts.
Common reagents used in these reactions include halogens, nitric acid, sulfuric acid, and hydrogen gas. The major products formed depend on the type of reaction and the conditions employed.
科学研究应用
Benz(a)acridine, 10-fluoro-12-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and fluorescent materials.
作用机制
The mechanism of action of Benz(a)acridine, 10-fluoro-12-methyl- primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase. This inhibition can lead to the prevention of DNA replication and transcription, making it a potential anticancer agent .
相似化合物的比较
Benz(a)acridine, 10-fluoro-12-methyl- can be compared with other acridine derivatives such as:
Benz(a)acridine, 10-methyl-: Similar in structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Amsacrine (m-AMSA): An acridine derivative used clinically as an anticancer agent, known for its ability to inhibit topoisomerase II.
Triazoloacridone (C-1305): Another acridine derivative with potent anticancer properties, currently under clinical investigation.
The presence of the fluorine atom in Benz(a)acridine, 10-fluoro-12-methyl- enhances its lipophilicity and may improve its ability to penetrate cell membranes, potentially increasing its efficacy as a therapeutic agent.
属性
CAS 编号 |
436-30-6 |
|---|---|
分子式 |
C18H12FN |
分子量 |
261.3 g/mol |
IUPAC 名称 |
10-fluoro-12-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H12FN/c1-11-15-10-13(19)7-9-16(15)20-17-8-6-12-4-2-3-5-14(12)18(11)17/h2-10H,1H3 |
InChI 键 |
JKOLYLMWKXHXBI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C=CC2=NC3=C1C4=CC=CC=C4C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




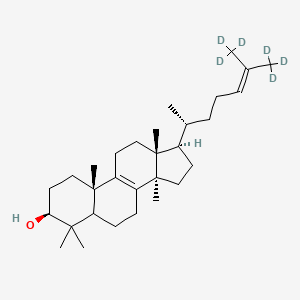
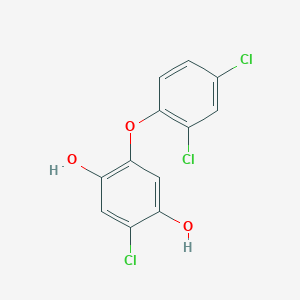
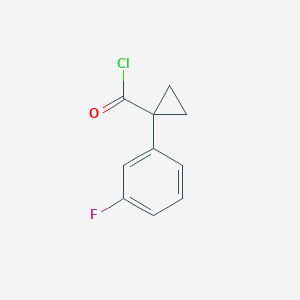
![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)
![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
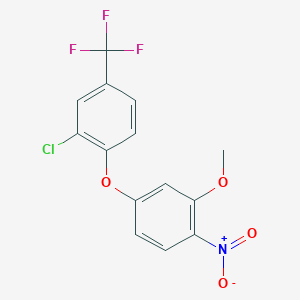
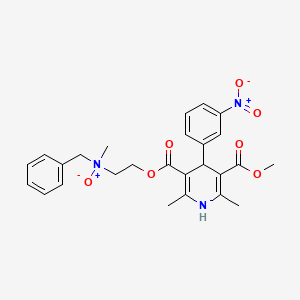
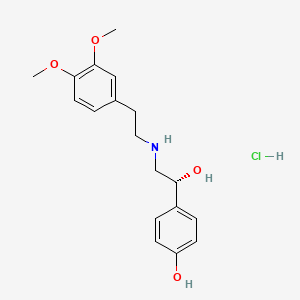
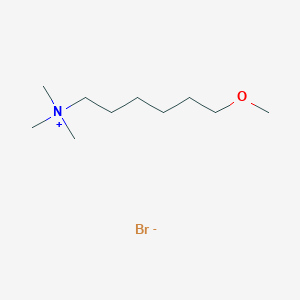
![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
